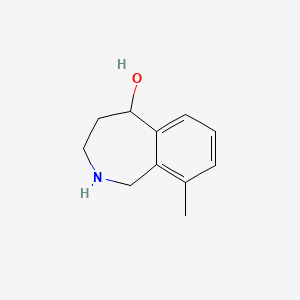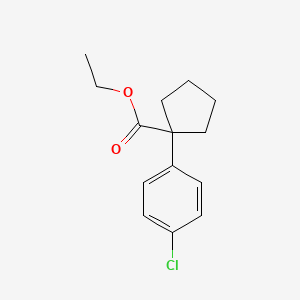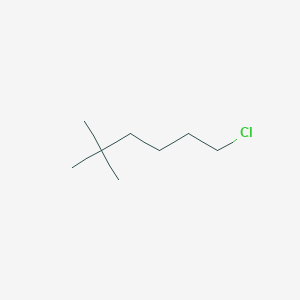![molecular formula C22H26O6 B12097084 (4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)
(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL is a complex organic compound characterized by its unique hexahydropyrano[3,2-D][1,3]dioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the hexahydropyrano[3,2-D][1,3]dioxin ring: This is achieved through a series of cyclization reactions.
Introduction of benzyloxy groups: Benzylation reactions are used to introduce benzyloxy groups at specific positions on the ring.
Methylation: A methyl group is introduced to the structure through methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4AR,6S,7R,8R,8AS)-7-Acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-D][1,3]dioxin-8-yl)oxy)propanoic acid
- Methanesulfonic acid (4aR,6S,7R,8S,8aR)-6-benzyloxy-7-(methanesulfonyl-methyl-amino)-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-8-yl ester
Uniqueness
(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL is unique due to its specific structural features, such as the presence of two benzyloxy groups and a methyl group on the hexahydropyrano[3,2-D][1,3]dioxin ring
Properties
IUPAC Name |
2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALYQVSNDKYQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)







